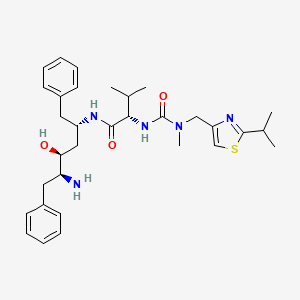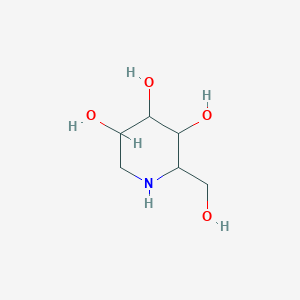
Cloruro de 1-(6-Cloro-5-(trifluorometil)piridin-2-il)piperazina
Descripción general
Descripción
El clorhidrato de Org 12962, también conocido como clorhidrato de 1-[6-cloro-5-(trifluorometil)-2-piridinil]piperazina, es un agonista potente y selectivo del receptor de serotonina 5-HT2C. Fue desarrollado por Organon para su posible uso en el tratamiento de la depresión y los trastornos de ansiedad. Aunque los ensayos clínicos se interrumpieron, el clorhidrato de Org 12962 ha mostrado efectos antiaversivos significativos en modelos animales de ansiedad similar a la del pánico .
Aplicaciones Científicas De Investigación
El clorhidrato de Org 12962 ha sido ampliamente estudiado por sus aplicaciones de investigación científica, particularmente en los campos de la neurociencia y la farmacología. Algunas de sus aplicaciones clave incluyen:
Neurociencia: El clorhidrato de Org 12962 se utiliza como herramienta de investigación para estudiar el papel de los receptores de serotonina 5-HT2C en el cerebro. .
Farmacología: El compuesto se utiliza para investigar los efectos farmacológicos de los agonistas de los receptores de serotonina y sus posibles aplicaciones terapéuticas. .
Desarrollo de fármacos: El clorhidrato de Org 12962 sirve como compuesto principal para el desarrollo de nuevos fármacos dirigidos a los receptores de serotonina. .
Safety and Hazards
This compound is a chemical substance that should be handled with care and in accordance with relevant safety procedures . It may cause irritation upon contact with the skin and should be avoided for long periods of contact . Inhalation or ingestion of this compound may lead to poisoning or other health problems, so inhalation of dust should be avoided and protective equipment should be worn if necessary .
Mecanismo De Acción
El clorhidrato de Org 12962 ejerce sus efectos uniéndose selectivamente y activando los receptores de serotonina 5-HT2C. Esta activación conduce a la modulación de la liberación de neurotransmisores, particularmente serotonina, en el cerebro. La acción agonista del compuesto en los receptores 5-HT2C da como resultado la inhibición del disparo neuronal en regiones cerebrales específicas asociadas con la regulación de la ansiedad y el estado de ánimo. Este mecanismo es responsable de sus efectos antiaversivos observados en modelos animales .
Análisis Bioquímico
Biochemical Properties
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with phosphopantetheinyl transferase (PPTase), an enzyme involved in post-translational modifications essential for bacterial cell viability and virulence . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the production of certain metabolites in bacterial cells, thereby thwarting bacterial growth . This compound can also impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of fatty acid synthase (FAS), a multidomain enzyme complex involved in lipid metabolism . These interactions can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to be distributed in the cytoplasm and may interact with cytoplasmic proteins to exert its effects
Subcellular Localization
The subcellular localization of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins
Métodos De Preparación
La síntesis del clorhidrato de Org 12962 implica la reacción de 1-(6-cloro-5-(trifluorometil)-2-piridinil)piperazina con ácido clorhídrico. Las condiciones de reacción típicamente incluyen el uso de un solvente orgánico como diclorometano o etanol, y la reacción se lleva a cabo a temperatura ambiente. El producto se purifica luego mediante recristalización o cromatografía para obtener la sal de clorhidrato en alta pureza .
Análisis De Reacciones Químicas
El clorhidrato de Org 12962 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El clorhidrato de Org 12962 puede oxidarse usando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: La reducción del clorhidrato de Org 12962 se puede lograr usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El clorhidrato de Org 12962 puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro puede ser reemplazado por otros nucleófilos como aminas o tioles en condiciones apropiadas
Comparación Con Compuestos Similares
El clorhidrato de Org 12962 es único en su alta selectividad y potencia para los receptores de serotonina 5-HT2C en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
El clorhidrato de Org 12962 destaca por su acción específica sobre los receptores 5-HT2C, lo que lo convierte en una herramienta valiosa para estudiar el papel de estos receptores en diversas afecciones neuropsiquiátricas .
Propiedades
IUPAC Name |
1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3.ClH/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17;/h1-2,15H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDILXYXZAAJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430869 | |
| Record name | Org 12962 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210821-63-9 | |
| Record name | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210821-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Org 12962 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B1663652.png)

